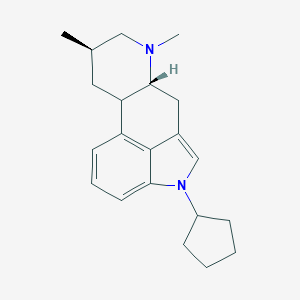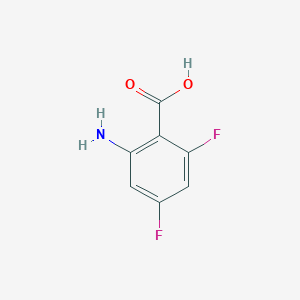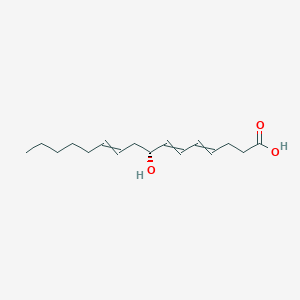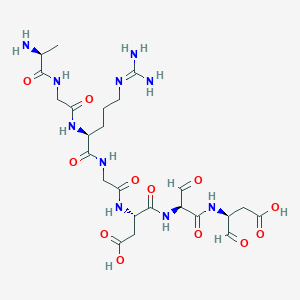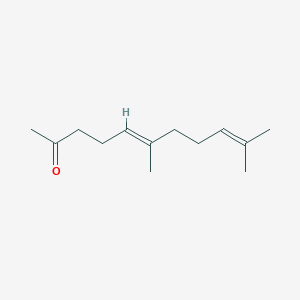
6,6,16-Trifluorohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,16-Trifluorohexadecanoic acid (TFHDA) is a long-chain fatty acid that is widely used in scientific research. It is a fluorinated analogue of palmitic acid, which is a common component of mammalian cell membranes. TFHDA has unique properties that make it a valuable tool for studying the structure and function of biological membranes.
Mecanismo De Acción
6,6,16-Trifluorohexadecanoic acid is a fluorinated analogue of palmitic acid, which is a common component of biological membranes. When incorporated into lipid bilayers, this compound can alter the physical properties of the membrane, including its fluidity and permeability. This can affect the function of membrane proteins and other components of the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in lipid metabolism. It has also been shown to affect the function of ion channels and other membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,6,16-Trifluorohexadecanoic acid is its ability to alter the physical properties of lipid bilayers, which makes it a valuable tool for studying membrane structure and function. However, this compound can also have non-specific effects on membrane proteins and other components of the membrane, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 6,6,16-Trifluorohexadecanoic acid. One area of interest is the development of new methods for incorporating this compound into lipid bilayers, which could improve the accuracy and reliability of experimental results. Another area of interest is the use of this compound in studies of membrane protein structure and function, which could provide new insights into the mechanisms underlying cellular processes. Additionally, this compound could be used in studies of lipid metabolism and other metabolic processes, which could have important implications for human health.
Métodos De Síntesis
6,6,16-Trifluorohexadecanoic acid can be synthesized using a variety of methods, including the reaction of hexadecanoic acid with trifluoroacetic anhydride in the presence of a catalyst. Another method involves the reaction of hexadecanol with trifluoromethanesulfonic anhydride in the presence of a base. The resulting product is then converted to this compound through a series of chemical reactions.
Aplicaciones Científicas De Investigación
6,6,16-Trifluorohexadecanoic acid is commonly used in scientific research to study the structure and function of biological membranes. It is particularly useful in studies of lipid bilayers, which are the primary components of cell membranes. This compound can be incorporated into lipid bilayers, where it serves as a probe to study the physical properties of the membrane.
Propiedades
Número CAS |
127947-14-2 |
|---|---|
Fórmula molecular |
C16H29F3O2 |
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
6,6,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-6-4-2-1-3-5-8-12-16(18,19)13-9-7-11-15(20)21/h1-14H2,(H,20,21) |
Clave InChI |
DZEJWELXGJZCOF-UHFFFAOYSA-N |
SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
SMILES canónico |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
Otros números CAS |
127947-14-2 |
Sinónimos |
6,6,16-trifluorohexadecanoic acid 6,6,16-trifluorohexadecanoic acid, 18F-labeled in position 16 6,6,16-trifluoropalmitic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



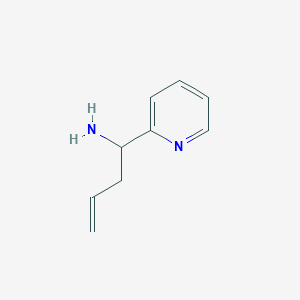
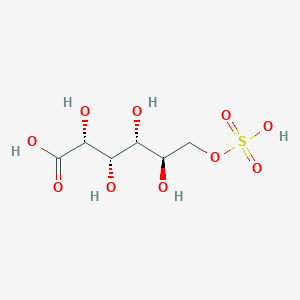

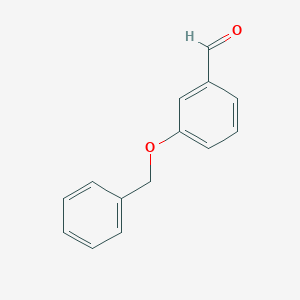
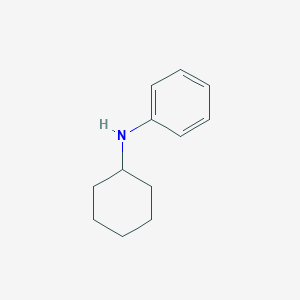

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
